molecular formula C16H21N3O2S B6435496 N-{1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl}-N-methylcyclopropanesulfonamide CAS No. 2549033-12-5

N-{1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl}-N-methylcyclopropanesulfonamide

Cat. No.: B6435496
CAS No.: 2549033-12-5
M. Wt: 319.4 g/mol
InChI Key: MMQFAFOYNSYMEC-UHFFFAOYSA-N
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Description

N-{1-[(4-Cyanophenyl)methyl]pyrrolidin-3-yl}-N-methylcyclopropanesulfonamide (CAS 2549033-12-5) is a sulfonamide derivative of growing interest in medicinal chemistry, characterized by a pyrrolidine core substituted with a 4-cyanophenylmethyl group and a rigid cyclopropanesulfonamide moiety. The inclusion of the cyclopropane ring is a key structural feature that adds steric rigidity, which is known to positively influence metabolic stability and target engagement . This compound has demonstrated significant potential in anticancer research, with studies indicating it functions as an inhibitor of p21-activated kinase 4 (PAK4), a serine/threonine kinase critically implicated in cancer cell migration and proliferation pathways . In vitro studies reveal potent antiproliferative activity across a range of cancer cell lines. Assays have shown promising IC50 values, including 5.0 µM in A549 (lung cancer), 3.5 µM in MDA-MB-231 (breast cancer), and 6.0 µM in NCI-H1975 (lung cancer) cells . The compound's mechanism of action extends beyond growth inhibition to include the induction of apoptosis, generation of reactive oxygen species (ROS), and causing cell cycle arrest in the G0/G1 phase . Furthermore, in vivo studies using xenograft models, such as a study on MDA-MB-231 triple-negative breast cancer, have demonstrated the compound's ability to achieve substantial tumor growth inhibition and increase survival rates with minimal toxicity, underscoring its therapeutic potential . The compound has a molecular formula of C16H21N3O2S and a molecular weight of 319.4 g/mol . It is offered with a purity of >95% and is intended for research applications only. This product is strictly for laboratory research use and is not intended for human or veterinary diagnostics or therapeutic applications .

Properties

IUPAC Name

N-[1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-18(22(20,21)16-6-7-16)15-8-9-19(12-15)11-14-4-2-13(10-17)3-5-14/h2-5,15-16H,6-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQFAFOYNSYMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)CC2=CC=C(C=C2)C#N)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl}-N-methylcyclopropanesulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a cyanophenyl group and a cyclopropanesulfonamide moiety. Its structure can be represented as follows:

\text{N 1 4 cyanophenyl methyl pyrrolidin 3 yl}-N-methylcyclopropanesulfonamide}}

Research indicates that compounds similar to this compound may function as inhibitors of specific kinases, which are crucial in various signaling pathways related to cell proliferation and survival. For instance, some studies have demonstrated that related compounds inhibit p21-activated kinase 4 (PAK4), a serine/threonine kinase implicated in cancer cell migration and proliferation .

In Vitro Studies

In vitro studies have shown that this compound exhibits significant antiproliferative activity against several cancer cell lines. The following table summarizes the results from various assays:

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)5.0PAK4 inhibition
MDA-MB-231 (Breast)3.5Induction of apoptosis, ROS production
NCI-H1975 (Lung)6.0Cell cycle arrest in G0/G1 phase
SK-BR-3 (Breast)4.2Inhibition of migration

These findings suggest that the compound not only inhibits cell growth but also induces apoptosis and affects the cell cycle, making it a candidate for further development as an anticancer agent.

In Vivo Studies

In vivo studies using xenograft models have provided additional insights into the efficacy of this compound. For example, in a study involving MDA-MB-231 xenografts, the compound demonstrated substantial tumor growth inhibition with minimal toxicity to normal tissues .

Case Studies

A notable case study involved the administration of this compound in a murine model of triple-negative breast cancer (TNBC). The results showed:

  • Tumor Volume Reduction : A significant decrease in tumor volume compared to control groups.
  • Survival Rate : Increased survival rates among treated animals.

This study highlights the potential of this compound as a therapeutic agent for aggressive cancer types.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with sulfonamide/sulfamide analogs and related derivatives, focusing on molecular features, substituent effects, and physicochemical properties.

Structural Analogues and Their Properties

Compound Name & ID (Source) Key Substituents Molecular Formula Molecular Weight Key Data/Notes
Target Compound Pyrrolidine, 4-cyanophenylmethyl, cyclopropanesulfonamide, N-methyl Likely ~C₁₆H₂₀N₄O₂S ~340 (estimated) Rigid cyclopropane sulfonamide; 4-CN enhances electronic interactions.
N-[1-(4-Cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide Pyrrolidine, 4-cyanopyrimidinyl, methanesulfonamide, N-methyl C₁₁H₁₅N₅O₂S 281.34 Methanesulfonamide (less bulky); pyrimidine heterocycle may improve solubility.
Compound 29: 1-Cyclopropyl-N-(cis-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl)methanesulfonamide Cyclobutyl, pyrrolo[2,3-d]pyrimidinyl, cyclopropanesulfonamide C₁₄H₂₀N₅O₂S 322 Cyclopropane sulfonamide with fused pyrimidine; MW 322 suggests higher polarity.
Compound 15: N-(3-Cyanoprop-1-yl)-N'-{cis-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}sulfamide Cyclobutyl, pyrrolo[2,3-d]pyrimidinyl, sulfamide, cyanopropyl C₁₅H₂₂N₇O₂S 364 Sulfamide (vs. sulfonamide) with cyanopropyl chain; MW 364 indicates increased hydrophobicity.
N-[(3-Fluorophenyl)methyl]-N-methylaminosulfonamide 3-Fluorophenylmethyl, methylaminosulfonamide C₈H₁₁FN₂O₂S 218.25 Fluorophenyl (moderate electron withdrawal) vs. 4-cyanophenyl (stronger CN group).

Key Comparisons

  • Sulfonamide vs. Sulfamide Backbone : The target compound’s sulfonamide group (R-SO₂-NR₂) differs from sulfamide analogs (R-NH-SO₂-NR₂), as seen in Compound 15 . Sulfonamides generally exhibit greater metabolic stability due to reduced susceptibility to enzymatic hydrolysis.
  • Cyclopropane vs. Methane Sulfonamide: The target’s cyclopropane sulfonamide ( analog) introduces steric hindrance absent in methanesulfonamide derivatives, which may reduce off-target interactions .

Physicochemical and Pharmacokinetic Implications

  • Molecular Weight : The target’s estimated MW (~340) places it within the acceptable range for CNS permeability (typically <450), unlike bulkier analogs like Compound 15 (MW 364) .
  • Metabolic Stability: Cyclopropane rings are known to resist oxidative metabolism, suggesting the target compound may have a longer half-life than methane sulfonamide analogs .

Preparation Methods

Cyclization of 1,4-Diamines

A common approach involves cyclizing 1,4-diamines with ketones or aldehydes. For example, reacting 4-((4-cyanobenzyl)amino)butan-1-amine with cyclopropanone in the presence of a Lewis acid (e.g., ZnCl₂) yields the pyrrolidine scaffold.

Reaction Conditions :

StepReagents/ConditionsYield
14-cyanobenzyl chloride, K₂CO₃, DMF, 80°C85%
2Cyclopropanone, ZnCl₂, toluene, reflux72%

Reductive Amination

Alternative routes employ reductive amination of 4-cyanobenzylamine with 3-ketopyrrolidine using NaBH₃CN or H₂/Pd-C. This method offers better stereocontrol but requires careful pH adjustment to avoid side reactions.

N-Methylation Strategies

Introducing the methyl group at the 3-amino position is achieved via Eschweiler-Clarke methylation or alkylation with methyl iodide .

Eschweiler-Clarke Reaction

Treating the pyrrolidine intermediate with formaldehyde and formic acid at 100°C provides the N-methyl derivative in ~90% yield. Excess formaldehyde must be avoided to prevent quaternary ammonium salt formation.

Direct Alkylation

Using methyl iodide and a non-nucleophilic base (e.g., DBU) in THF at 0°C achieves selective methylation with 78% efficiency.

Sulfonamide Coupling

The final step involves coupling the pyrrolidine intermediate with cyclopropanesulfonyl chloride .

Two-Step Protocol

  • Sulfonation : React the amine with cyclopropanesulfonyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0°C.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) isolates the product in 65–70% yield.

Optimization Data :

SolventBaseTemperatureYield
DCMTEA0°C → rt68%
THFNaHCO₃rt55%
DMFPyridine40°C42%

One-Pot Approach

A recent patent describes a one-pot method using hexafluoroisopropanol (HFIP) as both solvent and catalyst, achieving 82% yield with reduced purification steps.

Characterization and Analytical Data

Critical spectroscopic data for the final compound include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, 2H, Ar-H), 4.32 (s, 2H, CH₂CN), 3.81 (m, 1H, pyrrolidine-H), 2.95 (s, 3H, N-CH₃).

  • HRMS : m/z calc. for C₁₆H₂₀N₃O₂S [M+H]⁺: 318.1276, found: 318.1281.

Scale-Up and Industrial Feasibility

While lab-scale syntheses are well-established, scaling up requires addressing:

  • Cost of cyclopropanesulfonyl chloride , which remains prohibitively expensive for large batches.

  • Alternative sulfonating agents such as cyclopropanesulfonic anhydride are under investigation .

Q & A

Basic Research Questions

Q. What are the critical synthetic challenges in preparing N-{1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl}-N-methylcyclopropanesulfonamide, and how are they addressed?

  • The synthesis involves multi-step reactions, including cyclopropane ring formation, sulfonamide coupling, and regioselective substitutions. Key challenges include controlling stereochemistry during pyrrolidine functionalization and avoiding side reactions in sulfonamide bond formation.
  • Methodology : Optimize reaction conditions (e.g., use of dimethyl sulfoxide at 60–80°C for sulfonamide coupling) and employ protective groups for intermediates. Reaction progress is monitored via HPLC to ensure purity (>95%) and structural fidelity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the pyrrolidine ring and cyclopropane substituents via 1^1H and 13^13C NMR (e.g., coupling constants for cyclopropane protons: 5–7 Hz) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
  • Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns (e.g., [M+H]+^+ ion at m/z ~375) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Poor in aqueous buffers but soluble in polar aprotic solvents (e.g., DMSO, acetonitrile). Use co-solvents like PEG-400 for in vitro assays .
  • Stability : Degrades under strong acidic/basic conditions. Store at -20°C in inert atmospheres to prevent oxidation of the cyclopropane ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological targets?

  • Key SAR Insights :

  • The 4-cyanophenyl group enhances binding to aromatic residues in enzyme active sites (e.g., kinases).
  • Cyclopropane sulfonamide improves metabolic stability by reducing CYP450-mediated oxidation .
    • Methodology : Synthesize analogs with substituent variations (e.g., halogenation of the phenyl ring) and evaluate potency via enzyme inhibition assays (IC50_{50} values) .

Q. How do researchers resolve contradictions in reported biological activity data for this compound?

  • Case Study : Discrepancies in antimicrobial activity (e.g., Gram-positive vs. Gram-negative bacteria) may arise from assay conditions (e.g., pH, serum protein binding).
  • Resolution : Standardize assays using CLSI guidelines, control for compound aggregation (via dynamic light scattering), and validate target engagement using SPR or ITC .

Q. What computational strategies are employed to predict the binding mode of this compound with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. Key interactions include hydrogen bonding with the sulfonamide group and π-π stacking of the cyanophenyl moiety .
  • MD Simulations : Validate docking poses via 100-ns simulations in explicit solvent (e.g., TIP3P water model) to assess conformational stability .

Q. How can synthetic routes be optimized for scalability without compromising yield or purity?

  • Flow Chemistry : Implement continuous-flow reactors for high-purity intermediates (e.g., cyclopropane formation under pressurized conditions) .
  • Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, catalyst loading) and reduce side products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.